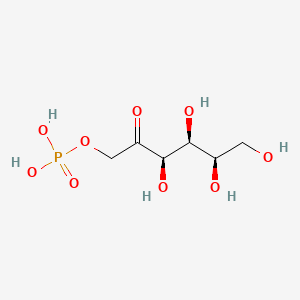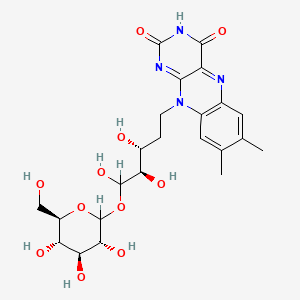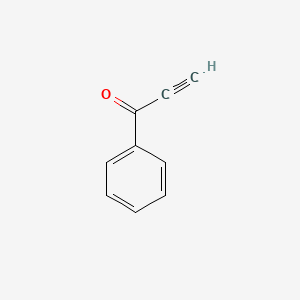
1-Phenyl-2-propyn-1-one
Vue d'ensemble
Description
Synthesis Analysis
1-Phenyl-2-propyn-1-one and its derivatives can be synthesized through various chemical reactions. For instance, the base-catalyzed Claisen-Schmidt condensation reaction is employed to synthesize chalcone derivatives, including compounds similar to this compound, showcasing the diversity of synthesis methods available for this compound and its relatives (Salian et al., 2018). Additionally, the synthesis of related compounds involves complex reactions such as copper-catalyzed tandem transformations, demonstrating the versatile approaches to synthesizing phenyl-propynone derivatives (Xu et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the crystal structures of chalcone derivatives reveal intra and intermolecular interactions, providing insights into the arrangement of atoms and bonds within these molecules (Salian et al., 2018). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a plethora of derivatives with diverse properties. The ability of this compound and its derivatives to participate in reactions such as the Claisen-Schmidt condensation and copper-catalyzed C-S coupling/C-H functionalization highlights its reactivity and versatility in organic synthesis (Xu et al., 2010).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The crystalline structure and phase transitions of these compounds are particularly important for understanding their stability and reactivity (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applicability of this compound derivatives in chemical synthesis. Studies on these compounds have revealed their potential in forming complex molecular structures through reactions like the Claisen-Schmidt condensation, showcasing their chemical versatility and potential applications in organic synthesis (Xu et al., 2010).
Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
1-Phenyl-2-propyn-1-one has been studied in the context of enzymatic kinetic resolution, particularly for chiral synthons like 1-phenyl-2-propyn-1-ol. Research by Devendran and Yadav (2014) explored the trans-esterification with acyl acetate under microwave irradiation and enzyme catalysis, demonstrating synergism between these processes. They found that Candida antarctica lipase B was effective in this reaction, achieving high enantiomeric excess and conversion rates. This process is notably more sustainable than chemical alternatives (Devendran & Yadav, 2014).
Corrosion Inhibition
Growcock, Lopp, and Jasiński (1988) identified this compound as an efficient corrosion inhibitor for oilfield steel in hydrochloric acid. The study noted that with an appropriate surfactant, it can provide significant protection to steel in aggressive environments. This discovery highlights its potential for industrial applications in preventing material degradation (Growcock, Lopp, & Jasiński, 1988).
Synthetic Studies on Oxirane Compounds
SuamiTetsuo, UchidaIchiro, and UmezawaSumio (1956) conducted research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to obtain 1-Phenyl-1-amino-2, 3-propanediol. This study is part of broader research in synthesizing complex organic compounds, demonstrating the versatility of this compound derivatives in chemical synthesis (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Activation in Organometallic Chemistry
Bustelo et al. (2007) explored the activation of this compound in organometallic chemistry, creating various complexes with potential applications in catalysis and material science. Their study underscores the compound's role in advancing the field of organometallics (Bustelo et al., 2007).
Applications in Dentistry
Research by Gum-Ju Sun and Chae (2000) investigated the use of derivatives of this compound as photosensitizers in dental resin composites. Their study compared its performance with other compounds, aiming to enhance the physical properties of dental resins (Gum-Ju Sun & Chae, 2000).
Safety and Hazards
Mécanisme D'action
- In a study involving its reaction with Ru3(CO)12 , the substituents on the phenyl ring significantly influence the reaction pathways . An electron-withdrawing group (such as nitro or carbonyl) favors the formation of certain ruthenium derivatives, while an electron-donating group (such as amino) leads to different products.
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1-phenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPLZPWKYUTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189780 | |
| Record name | 3-Oxo-3-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3623-15-2 | |
| Record name | 3-Oxo-3-phenylpropyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-propyn-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OXO-3-PHENYLPROPYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1VA1ZWT28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1-phenylprop-2-yn-1-one?
A1: 1-Phenylprop-2-yn-1-one has the molecular formula C9H6O and consists of a benzene ring (phenyl group) connected to a propynone moiety.
Q2: What spectroscopic data is available for 1-phenylprop-2-yn-1-one?
A2: The compound's structure has been confirmed through techniques like 1H-NMR, 13C-NMR, and IR spectroscopy. []
Q3: How does 1-phenylprop-2-yn-1-one react with alcohols under photochemical conditions?
A3: Upon irradiation with UV light in the presence of alcohols, 1-phenylprop-2-yn-1-one undergoes a cyclization reaction to form 2,5-disubstituted furans. This reaction proceeds through a C-C bonded intermediate formed by the addition of the alcohol to the acetylenic ketone. [, ]
Q4: Can 1-phenylprop-2-yn-1-one react with amines?
A4: Yes, similar to its reaction with alcohols, 1-phenylprop-2-yn-1-one reacts with amines under photochemical conditions. For instance, it reacts with diethylamine to yield a pyrrole derivative through a C-N bonded intermediate. []
Q5: Does 1-phenylprop-2-yn-1-one participate in Michael addition reactions?
A5: Yes, 1-phenylprop-2-yn-1-one acts as a Michael acceptor. For example, it undergoes three consecutive Michael additions in pressurized hot water, leading to the formation of 1,3,5-tribenzoylbenzene. []
Q6: How does the reaction rate of Michael addition vary with substituents on the phenyl ring of 1-phenylprop-2-yn-1-one?
A6: Studies show that electron-withdrawing substituents on the phenyl ring, like p-chloro, enhance the reaction rate of the Michael addition, while electron-donating substituents, such as p-methyl, have a retarding effect. []
Q7: What is the role of water in the cyclotrimerization of 1-phenylprop-2-yn-1-one to 1,3,5-tribenzoylbenzene?
A7: The reaction does not proceed in the absence of water. Research suggests that water likely participates in the reaction mechanism, potentially by facilitating proton transfer steps. []
Q8: How does temperature affect the yield of 1,3,5-tribenzoylbenzene in the cyclotrimerization reaction of 1-phenylprop-2-yn-1-one?
A8: While higher temperatures generally increase the reaction rate, they can also lead to the formation of a side product, acetophenone. This competition decreases the overall yield of the desired 1,3,5-tribenzoylbenzene. []
Q9: Can 1-phenylprop-2-yn-1-one react with isocyanides?
A9: Yes, 1-phenylprop-2-yn-1-one reacts with isocyanides in a 1:2 or 2:2 ratio to form furan and difuropyran derivatives, respectively. []
Q10: Has 1-phenylprop-2-yn-1-one been used in chalcogen Baylis-Hillman reactions?
A10: Yes, 1-phenylprop-2-yn-1-one has been successfully employed in chalcogen Baylis-Hillman reactions. Specifically, it reacts with TiCl4 and Me2S to afford 2-(Z,E-chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-ones. [, ]
Q11: Can 1-phenylprop-2-yn-1-one be used as a dienophile in Diels-Alder reactions?
A11: Yes, recent research demonstrates that 1-phenylprop-2-yn-1-one can act as a dienophile in Diels-Alder reactions when catalyzed by chiral cationic oxazaborolidine Lewis acids. []
Q12: What is unique about the Diels-Alder reaction of 1-phenylprop-2-yn-1-one compared to other dienophiles?
A12: Unlike typical Diels-Alder reactions with α,β-unsaturated aldehydes or ketones, the reaction with 1-phenylprop-2-yn-1-one does not require a hydrogen bond donor on the dienophile for high enantioselectivity. This suggests a different coordination mode with the catalyst. []
Q13: How does the structure of the diene affect the Diels-Alder reaction with 1-phenylprop-2-yn-1-one?
A13: Studies using various cyclic and acyclic dienes show that 1-phenylprop-2-yn-1-one consistently provides high enantioselectivity regardless of the diene's structure, highlighting the catalyst's control over stereochemistry. []
Q14: What computational studies have been performed to understand the reactivity of 1-phenylprop-2-yn-1-one?
A14: DFT calculations were performed to investigate the coordination mode of 1-phenylprop-2-yn-1-one with a Lewis acid (BF3). Results suggest a preference for syn-coordination, which may explain the observed enantioselectivity in the Diels-Alder reaction. []
Q15: Have any crystal structures been obtained to support the proposed mechanism of 1-phenylprop-2-yn-1-one in Diels-Alder reactions?
A15: Yes, X-ray crystal structures of BF3 complexes with similar acetylenic ketones confirm the syn-coordination geometry. Additionally, a crystal structure of a related oxazaborole complex supports the proposed transition state model. []
Q16: How does the reactivity of 1-phenylprop-2-yn-1-one with amines differ in protic and aprotic solvents?
A16: Kinetic studies indicate that the reaction of 1-phenylprop-2-yn-1-one with alicyclic secondary amines is faster in water than in acetonitrile. This difference is attributed to a tighter transition state in the aprotic solvent. []
Q17: What is the alpha-effect in the context of 1-phenylprop-2-yn-1-one reactions?
A17: The alpha-effect refers to the enhanced reactivity of nucleophiles with lone pair electrons adjacent to the attacking atom. Studies show that hydrazine, an alpha-nucleophile, exhibits higher reactivity with 1-phenylprop-2-yn-1-one compared to other primary amines of similar basicity. []
Q18: How does the substituent on the phenyl ring of 1-phenylprop-2-yn-1-one influence the alpha-effect?
A18: Research shows that electron-donating substituents on the phenyl ring increase the magnitude of the alpha-effect, suggesting a transition state where negative charge accumulates near the phenyl ring. []
Q19: What is the mechanism proposed for the reaction of 1-phenylprop-2-yn-1-one with hydrazine?
A19: Based on kinetic isotope effects and substituent effects, a mechanism involving a five-membered cyclic transition state stabilized by intramolecular hydrogen bonding has been proposed for the reaction with hydrazine. []
Q20: Has 1-phenylprop-2-yn-1-one been utilized in the synthesis of new heterocyclic compounds?
A20: Yes, it has been employed in the synthesis of new 1,3,4-thiadiazole derivatives. [, ] Also, a novel approach for synthesizing pyrrolecarbaldehyde with electron-deficient acetylene substituents utilized this compound. []
Q21: Can polymers be synthesized using 1-phenylprop-2-yn-1-one?
A21: Yes, 1-phenylprop-2-yn-1-one has shown promise in the synthesis of recyclable poly(dithioacetals). This polymerization exploits a dynamic ring-chain equilibrium in thiol-yne “click” polyaddition reactions. []
Q22: Are there any known applications of 1-phenylprop-2-yn-1-one in material science?
A22: While specific applications are still under investigation, the ability of 1-phenylprop-2-yn-1-one to form halogen bonds makes it a potential building block for supramolecular self-assembly and the design of functional materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


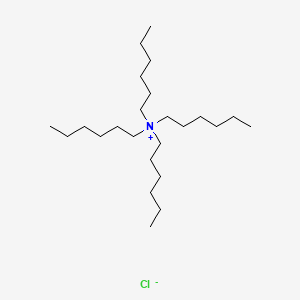
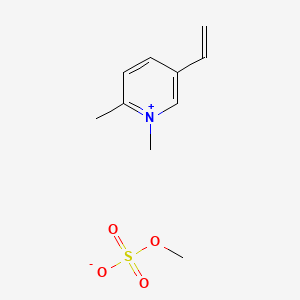


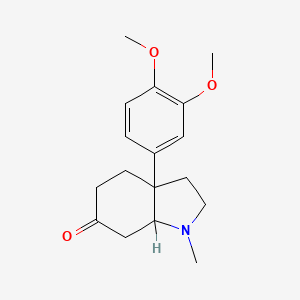
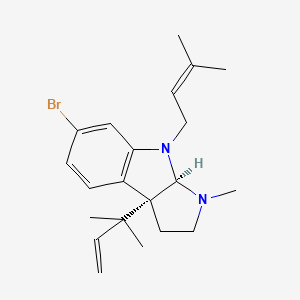
![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
